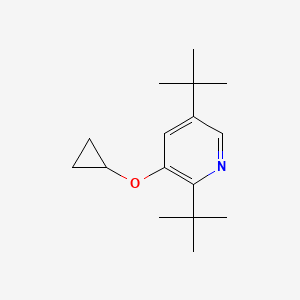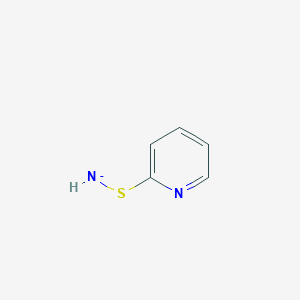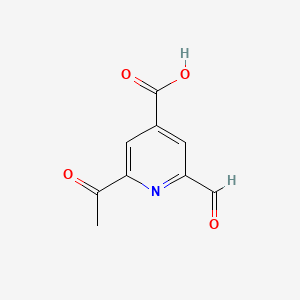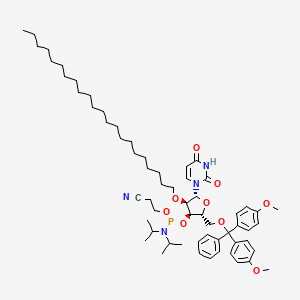
2,5-DI-Tert-butyl-3-cyclopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-DI-Tert-butyl-3-cyclopropoxypyridine is an organic compound characterized by the presence of two tert-butyl groups and a cyclopropoxy group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-DI-Tert-butyl-3-cyclopropoxypyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dibromo-3-cyclopropoxypyridine with tert-butyl lithium in an anhydrous solvent such as tetrahydrofuran. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
化学反応の分析
Types of Reactions: 2,5-DI-Tert-butyl-3-cyclopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated cyclopropoxy groups.
Substitution: Substituted derivatives with various nucleophiles replacing the cyclopropoxy group.
科学的研究の応用
2,5-DI-Tert-butyl-3-cyclopropoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
作用機序
The mechanism of action of 2,5-DI-Tert-butyl-3-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of the tert-butyl and cyclopropoxy groups can influence the compound’s binding affinity and selectivity, leading to specific biological outcomes.
類似化合物との比較
2,6-Di-tert-butylpyridine: Similar in structure but lacks the cyclopropoxy group.
3,5-Di-tert-butylcatechol: Contains tert-butyl groups but has a different core structure.
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyl: Shares tert-butyl groups but has a different ring system.
Uniqueness: 2,5-DI-Tert-butyl-3-cyclopropoxypyridine is unique due to the presence of both tert-butyl and cyclopropoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C16H25NO |
|---|---|
分子量 |
247.38 g/mol |
IUPAC名 |
2,5-ditert-butyl-3-cyclopropyloxypyridine |
InChI |
InChI=1S/C16H25NO/c1-15(2,3)11-9-13(18-12-7-8-12)14(17-10-11)16(4,5)6/h9-10,12H,7-8H2,1-6H3 |
InChIキー |
YDWFNXLDSJEGGS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(N=C1)C(C)(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B14848274.png)

![1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14848285.png)

![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)








